Methyl cyclohexanepropionate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-cyclohexylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPALFHZGSIENQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174735 | |
| Record name | Methyl cyclohexanepropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20681-51-0 | |
| Record name | Cyclohexanepropanoic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20681-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl cyclohexanepropionate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020681510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20681-51-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Methyl cyclohexanepropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl cyclohexanepropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Mechanisms for Methyl Cyclohexanepropionate
Catalytic Hydrogenation Pathways
The conversion of methyl cinnamate (B1238496) to methyl cyclohexanepropionate is achieved by catalytic hydrogenation, a process that can employ several transition metal catalysts. quizlet.comgoogle.com The fundamental mechanism involves the adsorption of the alkene (methyl cinnamate) onto the surface of the metal catalyst, followed by the transfer of hydrogen atoms to the double bond, resulting in the saturated alkane structure of this compound. researchgate.net
Ruthenium-Catalyzed Hydrogenation of Methyl Cinnamate
Ruthenium-based catalysts are effective for the hydrogenation of methyl cinnamate. google.com These catalysts can be used in various forms, including supported on materials like carbon. google.com The reaction involves charging a pressure vessel with methyl cinnamate and the ruthenium catalyst, followed by hydrogenation at a specified temperature and pressure. google.com Ruthenium catalysts are known for their stability and can be utilized in single-site catalytic systems, for instance, supported on zeolite, which can offer high efficiency and selectivity. nih.gov
Palladium-Catalyzed Hydrogenation of Methyl Cinnamate
Palladium on carbon (Pd/C) is a widely used and effective heterogeneous catalyst for the hydrogenation of alkenes like methyl cinnamate. quizlet.commasterorganicchemistry.com This method is valued for its high yield and the facile nature of the reaction, which can often be carried out at room temperature and atmospheric pressure of hydrogen. researchgate.net The reaction is typically performed in a suitable solvent, such as ethanol (B145695), and requires vigorous stirring to ensure proper contact between the reactants and the solid catalyst. quizlet.comresearchgate.net Palladium catalysts can also be used in combination with other metals, such as ruthenium, to form mixed catalysts. google.com
Investigation of Stereoselectivity in Hydrogenation Reactions
The hydrogenation of alkenes over heterogeneous catalysts like palladium on carbon is generally characterized by syn-addition of hydrogen. masterorganicchemistry.com This means that both hydrogen atoms add to the same face of the double bond. While this compound itself does not have stereocenters created in this specific hydrogenation, the principles of stereoselectivity are crucial in the synthesis of more complex, substituted analogues where chiral centers may be formed. The stereochemical outcome is influenced by the way the alkene adsorbs onto the catalyst surface.
Optimization of Reaction Conditions for High Purity and Yield
Achieving high purity (>99.5%) and yield (around 99%) of this compound is a key objective in its industrial production. google.com The optimization of reaction conditions is critical and involves several parameters:
Catalyst Loading: The weight ratio of the catalyst to methyl cinnamate is a crucial factor. For ruthenium and palladium catalysts, this ratio can range from 0.0001:1 to 0.1:1. google.comgoogle.com
Temperature: The reaction temperature can vary significantly, from 30°C to 250°C, depending on the catalyst and desired reaction rate. google.comgoogle.com
Pressure: Hydrogen pressure is another important variable, with typical ranges between 1 and 100 bar. google.comgoogle.com
Reaction Time: The duration of the hydrogenation can range from a few hours to over 100 hours. google.comresearchgate.net
Systematic optimization of these parameters, including the choice of solvent and the potential use of additives or co-catalysts, is essential for maximizing the efficiency and selectivity of the synthesis. researchgate.netresearchgate.net
Advanced Synthetic Approaches and Analogues
Beyond the standard hydrogenation of methyl cinnamate, advanced synthetic methods are employed to produce chiral analogues and resolve enantiomeric mixtures, which is of significant interest in the fragrance and pharmaceutical industries.
Chiral Synthesis and Enantiomeric Resolution Techniques
For the synthesis of specific stereoisomers of substituted cyclohexanepropionate analogues, chiral synthesis and resolution techniques are employed. symeres.com
Chiral Synthesis: This involves using chiral catalysts or starting materials to directly produce a single enantiomer. Asymmetric synthesis methodologies, such as organocatalysis and transition-metal catalysis, are at the forefront of producing enantiomerically pure compounds. symeres.com
Enantiomeric Resolution: This process separates a racemic mixture into its individual enantiomers. wikipedia.org Common methods include:
Classical Resolution: This technique involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by physical methods like crystallization. wikipedia.org
Enzymatic Resolution: Utilizing enzymes to selectively catalyze a reaction on one enantiomer of a racemic mixture is a green and highly selective method. symeres.comgoogle.com
Chiral Chromatography: This method uses a chiral stationary phase to separate enantiomers based on their differential interactions with the column. symeres.commdpi.com
These advanced approaches are crucial for accessing the full range of stereoisomers of this compound analogues for various applications.
Enzymatic Synthesis and Biocatalytic Strategies
The application of enzymatic and biocatalytic strategies for the synthesis of esters like this compound is a growing field of interest, driven by the demand for milder and more selective reaction conditions. While specific literature detailing the enzymatic synthesis of this compound is nascent, parallels can be drawn from biocatalytic methods used for other cosmetic esters and related compounds. Enzymes, particularly lipases and esterases, are recognized for their efficacy in catalyzing esterification reactions under gentle temperature and pressure conditions. epa.gov
Custom Synthesis and Derivatization for Specialized Research Applications
This compound and its derivatives serve as versatile building blocks in custom synthesis for a variety of specialized research applications. The core structure, consisting of a cyclohexane (B81311) ring and a propionate (B1217596) side chain, allows for extensive modification to create novel molecules with specific functionalities.
In the field of natural product synthesis, cyclohexanepropionate derivatives are key intermediates. For example, they can undergo cyclocondensation reactions with chiral auxiliaries to produce enantiopure tricyclic and pentacyclic lactams. grafiati.com These complex structures are precursors for synthesizing alkaloids and other biologically active molecules. grafiati.com
Furthermore, derivatization of the cyclohexylpropanoate scaffold is employed to create specialized ligands and research tools. The synthesis of methylene-bridged ethylenediamine-type ligands has been achieved starting from (S)-2-amino-3-cyclohexylpropanoic acid, a related precursor. researchgate.net Additionally, introducing functional groups, such as a nitro group, onto the cyclohexane ring yields compounds like methyl 3-(1-nitrocyclohexyl)propanoate, which can act as an intermediate for synthesizing more complex organic molecules for biochemical studies. smolecule.com Companies specializing in fine chemicals offer custom synthesis services to produce specific cyclohexane derivatives in quantities ranging from grams to kilograms for academic and industrial research. vu.ltthegoodscentscompany.com
Table 1: Examples of Custom Synthesis and Derivatization
| Starting Material/Derivative | Synthetic Transformation | Application/Product | Reference |
|---|---|---|---|
| C-3/C-5 substituted cyclohexanepropionate | Cyclocondensation with (1S, 2R)-aminoindanol | Precursors for cis-decahydroquinolines | grafiati.com |
| (S)-2-amino-3-cyclohexylpropanoic acid | Reaction with reducing agents and carbonyl compounds | Methylene bridged ethylenediamine-type ligands | researchgate.net |
| Cyclohexanepropionic acid | Nitration and esterification | Methyl 3-(1-nitrocyclohexyl)propanoate for biochemical studies | smolecule.com |
| Methyl Cinnamate | Hydrogenation | This compound | google.comgoogle.com |
Exploration of Novel Precursor Compounds for this compound
The established and industrially practiced method for synthesizing this compound involves the hydrogenation of methyl cinnamate. google.comgoogle.com This process effectively saturates the aromatic ring of the cinnamate ester to yield the desired cyclohexyl derivative. The reaction is typically carried out in the presence of a ruthenium and/or palladium catalyst. google.com
The precursor, methyl cinnamate, can be sourced through two primary routes:
Esterification: The direct esterification of cinnamic acid with methanol (B129727). google.com
Claisen-Schmidt Condensation: The condensation of benzaldehyde (B42025) and methyl acetate. google.com
Therefore, the traditional set of precursors for this compound includes methyl cinnamate, cinnamic acid, benzaldehyde, and methyl acetate. While these are well-established, the exploration of novel precursors is driven by the principles of green and sustainable chemistry. This involves investigating bio-based sources for the foundational starting materials. For instance, the chemical industry is increasingly looking towards platform chemicals derived from renewable resources, such as furfural (B47365) or levulinic acid, to produce solvents and other chemical building blocks. inter-chem.pl The future of this compound synthesis may involve developing pathways from such bio-based precursors to create a more sustainable production lifecycle.
Table 2: Precursor Compounds for this compound Synthesis
| Precursor | Role in Synthesis | Reference |
|---|---|---|
| Methyl Cinnamate | Direct precursor for hydrogenation | google.comgoogle.com |
| Cinnamic Acid | Starting material for esterification to methyl cinnamate | google.com |
| Benzaldehyde | Starting material for Claisen-Schmidt condensation | google.com |
| Methyl Acetate | Starting material for Claisen-Schmidt condensation | google.com |
Green Chemistry Principles in this compound Synthesis
Development of Environmentally Benign Synthetic Routes
The development of environmentally benign synthetic routes for this compound focuses on improving the efficiency and reducing the environmental impact of the conventional hydrogenation process. Key to this is the catalyst system and the reaction conditions. The established method uses palladium or ruthenium on a carbon support. google.comgoogle.com A Chinese patent suggests the use of Raney nickel as a cost-effective alternative catalyst for the hydrogenation of methyl cinnamate, achieving product purity greater than 99% and yields between 90-95%. google.com
Green chemistry principles encourage the use of catalytic reagents over stoichiometric ones and designing for energy efficiency. manchester.ac.uk The hydrogenation of methyl cinnamate can be optimized to align with these principles. For example, the reaction can be carried out at temperatures ranging from 30 to 250°C and hydrogen pressures from 1 to 100 bar, allowing for flexibility in optimizing energy consumption. google.com
Furthermore, biocatalytic processes represent a significant advancement in green synthetic routes. The use of enzymes for ester production can occur at mild temperatures, often without the need for hazardous solvents, which drastically reduces energy use and waste generation. epa.gov Such solvent-free, enzyme-catalyzed reactions can lead to products pure enough to eliminate the need for extensive post-reaction processing, further improving the environmental footprint compared to conventional chemical syntheses. epa.gov
Solvent Selection and Minimization in Synthesis
Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a chemical reaction and contribute significantly to waste and environmental impact. rsc.org The synthesis of this compound and related compounds can be made more sustainable through careful solvent management.
The ideal green approach is to minimize or eliminate solvent use altogether. Solvent-free reactions, such as those demonstrated in the synthesis of certain green solvents and cosmetic esters, offer substantial benefits by reducing waste and simplifying purification. epa.govmanchester.ac.uk The production of some polymers, for instance, is preferably carried out in the absence of a solvent. google.com
When solvents are necessary, the focus shifts to selecting environmentally benign options. There is a concerted effort to replace traditional hazardous solvents with greener alternatives. d-nb.info Promising substitutes include cyclopentyl methyl ether (CPME) and 2-methyl-tetrahydrofuran (2-MeTHF), the latter of which can be derived from renewable resources. inter-chem.pld-nb.info Life cycle assessments can be employed to guide solvent selection, demonstrating that the right choice can significantly reduce costs and CO2 emissions. rsc.org For the hydrogenation of methyl cinnamate, the process can be designed to facilitate the removal of the product by simple filtration or centrifugation, followed by distillation, which allows for potential solvent recycling. google.com
Biological Activity and Molecular Interactions of Methyl Cyclohexanepropionate
Semiochemical Roles and Ecological Impact
Methyl cyclohexanepropionate is recognized for its activity as a semiochemical, a chemical substance that carries a message. These interactions are pivotal in shaping ecological dynamics, particularly in the context of insect behavior.
Attractant Properties for Insect Species (e.g., Popillia japonica Newman)
This compound has been identified as a potent attractant for the Japanese beetle, Popillia japonica Newman. umn.edu Research has demonstrated that a mixture of this compound and eugenol (B1671780) is a highly effective lure for this insect species. umn.eduaccademiadiagricoltura.it In comparative studies, a 9:1 mixture of this compound (MCP) and eugenol was found to be 2.5 to 3.0 times more attractive to Japanese beetles than the previously standard lure, phenethyl butyrate (B1204436) (PEB) combined with eugenol. umn.eduaccademiadiagricoltura.it Further studies confirmed that the MCP-eugenol blend was 2.6 times as attractive as the PEB-eugenol standard. umn.eduaccademiadiagricoltura.it The volatility of the MCP-eugenol mixture is also notably higher, being 7 to 9 times more volatile than the PEB-eugenol combination. umn.eduaccademiadiagricoltura.it When tested in various lure combinations, mixtures containing this compound consistently performed well. For instance, trinary mixtures of MCP with eugenol and geraniol (B1671447) were found to be about equal in attractiveness to the highly effective MCP-eugenol (9:1) lure. oup.com
Structure-Activity Relationship Studies for Biological Attractancy
Investigations into the relationship between the molecular structure of certain chemicals and their attractant properties for the Japanese beetle have provided valuable insights. In a study that evaluated 88 different chemicals, cyclohexane-substituted esters were prominent among the most effective attractants. umn.edu Of the five most attractive lure combinations identified, four were composed of cyclohexane-substituted esters mixed with eugenol. umn.edu The most effective of all tested lures was the mixture of this compound and eugenol. umn.edu The consistent high performance of compounds featuring a cyclohexane (B81311) ring suggests that this structural feature is a key determinant for biological attractancy in Popillia japonica. umn.eduvt.edu
Occurrence in Biological Matrices and Natural Products
This compound has been identified as a natural constituent in the extracts of certain plants, as determined by modern analytical techniques.
Identification in Feretia apodanthera Root Bark Extracts
Gas chromatography-mass spectrometry (GC-MS) analysis of the ethanol (B145695) extract from the root bark of Feretia apodanthera has led to the identification of this compound. oup.comvt.edu This compound is one of several phytochemicals detected in the extract. oup.com In the GC-MS profile, this compound was recorded with a retention time of 56.9995 minutes and accounted for 0.109% of the total area of identified compounds. oup.comvt.edu
Table 1: GC-MS Profile of Compounds Identified in Ethanol Extract of Feretia apodanthera Root Bark
| PK | RT (min) | % Area | Compound Name | CAS |
| 1 | 5.4176 | 1.2033 | 2-Pentanone, 4-hydroxy-4-methyl- | 000123-42-2 |
| 2 | 50.2953 | 0.1749 | Hexadecanoic acid, methyl ester | 000112-39-0 |
| 3 | 56.1570 | 0.6860 | trans-9-Octadecenoic acid, pentyl ester | 1,000,405-19-1 |
| 4 | 56.9995 | 0.1090 | This compound | Not specified |
| Source: Oluwayinka Olufunmilayo Owolabi, et al., 2018. oup.comvt.edu |
Detection in Moringa oleifera Leaf Extracts
Despite extensive phytochemical analysis of Moringa oleifera (drumstick tree) leaf extracts conducted in multiple studies, this compound has not been identified as a constituent. Numerous investigations using GC-MS to characterize the chemical composition of aqueous, methanolic, and ethanolic extracts of Moringa oleifera leaves have cataloged a wide array of compounds, including fatty acids, flavonoids, phenols, and various esters. nih.govphytopharmajournal.comd-nb.infonih.govd-nb.info However, a thorough review of these published findings indicates that this compound is not among the detected compounds in the leaf extracts of this plant. nih.govphytopharmajournal.comd-nb.infonih.govd-nb.infoagriscigroup.uscore.ac.ukjournaljamb.comresearchgate.net
Presence in Phlomis longifolia (Amanus Sage) Essential Oils
Scientific analyses of the essential oils extracted from the flowers, leaves, and calyxes of Phlomis longifolia, also known as Amanus Sage, have identified a diverse array of volatile compounds. In studies determining the chemical composition of essential oils from Phlomis longifolia var. longifolia, the primary constituents found via steam distillation included tricosane, caryophyllene (B1175711), alpha-cubebene, and caryophyllene oxide. banglajol.info Another analysis of the plant's aerial parts similarly identified major components such as widdrol, β-caryophyllene, and (E)-nerolidyl acetate. researchgate.net Despite detailed gas chromatography-mass spectrometry (GC-MS) analyses in these studies, this compound has not been reported as a constituent of the essential oils of Phlomis longifolia. banglajol.inforesearchgate.net
Biosynthetic Pathways Implicated in Natural Production
While the precise biosynthetic pathway for this compound in organisms has not been definitively elucidated in the available research, a plausible route can be inferred from established biochemical transformations. A likely natural precursor is methyl cinnamate (B1238496), a compound that can be synthesized by plants from cinnamic acid, which itself is derived from the amino acid phenylalanine. The industrial synthesis of this compound is achieved through the hydrogenation of methyl cinnamate. google.comgoogle.com This process, which involves the reduction of both the aromatic ring and the side-chain double bond, suggests a potential parallel in nature.
Biological systems are capable of utilizing related structures. For instance, some microorganisms can metabolize cyclohexane derivatives through pathways like β-oxidation. asm.org Furthermore, the cyclohexanepropanoate unit has been successfully incorporated into the biosynthesis of complex molecules by Streptomyces species, demonstrating that enzymatic machinery capable of handling this chemical scaffold exists in nature. oup.com
Enzymatic Modulation and Biochemical Effects
Research has identified this compound in the root bark of the plant Feretia apodanthera and has attributed several specific biochemical activities to the compound based on this analysis. d-nb.infonih.gov
Investigation of Catechol-O-Methyltransferase Inhibition
This compound has been identified as a potential inhibitor of Catechol-O-methyltransferase (COMT). d-nb.infonih.gov COMT is a critical enzyme in human physiology responsible for the degradation of catecholamines, a class of neurotransmitters that includes dopamine. nih.govnih.gov The inhibition of COMT is a recognized therapeutic strategy, as it can prolong the action of these neurotransmitters in the brain. nih.gov
Research into Methyl Donor Activity
The same study that identified its COMT-inhibitory potential also classified this compound as a "methyl donor". d-nb.infonih.gov In biochemical contexts, a methyl donor is a compound capable of transferring a methyl group to a substrate, a fundamental process in many biological pathways. For example, S-adenosylmethionine (SAM) is a universal methyl donor involved in the synthesis of numerous molecules. oup.com
Analysis of Methyl-Guanidine Inhibitory Potential
Further analysis attributed methyl-guanidine inhibitory potential to this compound. d-nb.infonih.gov This suggests the compound may interact with systems involving methyl-guanidine, a uremic toxin that can accumulate in cases of renal failure.
Table 1: Summary of Investigated Biochemical Activities of this compound
| Activity | Target/Process | Finding | Source(s) |
|---|---|---|---|
| Enzyme Inhibition | Catechol-O-Methyltransferase (COMT) | Identified as a potential inhibitor. | d-nb.info, nih.gov |
| Biochemical Role | Methyl Donation | Characterized as a methyl donor. | d-nb.info, nih.gov |
| Inhibitory Potential | Methyl-Guanidine | Implicated as a potential inhibitor. | d-nb.info, nih.gov |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,8-cineole |
| (E)-nerolidyl acetate |
| Alpha-cubebene |
| Alpha-humulene |
| β-caryophyllene |
| Camphor |
| Caryophyllene |
| Caryophyllene oxide |
| Cinnamic acid |
| Dopamine |
| Methyl cinnamate |
| This compound |
| Methyl-guanidine |
| Phenylalanine |
| S-adenosylmethionine (SAM) |
| Tricosane |
Broader Biological System Interactions
Studies in Biochemical and Cellular Analysis Relevant to Drug Discovery
Direct and extensive research into the biochemical and cellular effects of this compound for the purpose of drug discovery is not widely documented in publicly available literature. However, its identification within a plant extract with known medicinal properties has led to the attribution of some potential biological activities.
A study involving the phytochemical analysis of the root bark of Feretia apodanthera, a plant used in traditional African medicine for various ailments including inflammatory conditions, identified this compound as one of its constituents through Gas Chromatography-Mass Spectrometry (GC-MS). nih.govd-nb.inforesearchgate.net In this study, the authors compiled a table of identified compounds and their potential biological activities based on existing knowledge. For this compound, the study listed potential inhibitory activities against two enzymes: catechol-O-methyltransferase (COMT) and methyl-guanidine. nih.govd-nb.info It was also suggested to function as a methyl donor. nih.govd-nb.info
Catechol-O-methyltransferase (COMT) Inhibition
COMT is an enzyme that plays a crucial role in the degradation of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine. wikipedia.orgwikipedia.org By transferring a methyl group to these molecules, COMT inactivates them. wikipedia.org Inhibitors of COMT are of significant interest in drug discovery, particularly for the treatment of Parkinson's disease. wikipedia.orgnih.govfrontiersin.org In Parkinson's therapy, COMT inhibitors are used alongside levodopa (B1675098), a precursor to dopamine. wikipedia.orgwikipedia.org By inhibiting COMT, these drugs prevent the breakdown of levodopa in the periphery, thereby increasing its bioavailability and the amount that can reach the brain to be converted into dopamine. wikipedia.orgnih.gov This helps to alleviate the motor symptoms associated with the disease. nih.govnih.gov
The suggestion that this compound may act as a COMT inhibitor originates from its presence in the F. apodanthera extract, which as a whole demonstrated anti-inflammatory and antioxidant properties. nih.govd-nb.info However, the study did not perform direct enzymatic assays to confirm or quantify the inhibitory effect of isolated this compound on COMT. Therefore, this remains a potential area for future investigation to determine if the compound could serve as a lead for developing new therapeutic agents.
The table below summarizes the potential biological activities of this compound as identified in the phytochemical screening of Feretia apodanthera.
| Compound Name | Potential Biological Activity | Source |
| This compound | Catechol-o-methyl-transferase inhibitor, methyl donor, methyl-guanidine inhibitor | nih.govd-nb.info |
This table is based on activities attributed to the compound in a phytochemical analysis study and may not be confirmed by direct experimental evidence on the isolated compound.
Contribution to Volatile Organic Compound Profiles in Biological Systems (e.g., fermentation)
The direct contribution of this compound as a volatile organic compound (VOC) in biological systems such as microbial fermentation is not well-documented in scientific literature. Esters, as a chemical class, are well-known products of fermentation, contributing significantly to the aroma and flavor profiles of fermented foods and beverages like beer and wine. nih.govbeerandbrewing.com Their formation is primarily driven by yeast metabolism, where alcohols react with acyl-coenzyme A compounds. escarpmentlabs.com
While specific research on this compound in fermentation is scarce, a study on the fermentation of daylily beer noted the upregulation of a closely related compound, ethyl cyclohexanepropionate . thegoodscentscompany.com This finding suggests that cyclohexanepropionate esters can be produced during fermentation and may contribute to the sensory characteristics of the final product, in this case described as imparting fruity, floral, or spicy aromas. thegoodscentscompany.com The production of various esters during fermentation is influenced by multiple factors, including the yeast strain, fermentation temperature, and composition of the growth medium (wort). beerandbrewing.comnih.gov
Given the structural similarity between methyl and ethyl cyclohexanepropionate, it is plausible that the methyl ester could also be formed under certain fermentation conditions, although this has yet to be specifically reported. The general pathways for ester formation in yeast are well-established, but the production of specific, less common esters like this compound would depend on the presence of the necessary precursors (methanol and cyclohexanepropionyl-CoA) and the enzymatic specificities of the microbial strains involved.
The following table lists the volatile compounds identified in the ethanol extract of Feretia apodanthera, which includes this compound.
| Peak No. | Retention Time (min) | % Area | Compound Name | CAS Number |
| 1 | 5.4176 | 1.2033 | 2-Pentanone, 4-hydroxy-4-methyl- | 000123-42-2 |
| 2 | 50.2953 | 0.1749 | Hexadecanoic acid, methyl ester | 000112-39-0 |
| 3 | 56.157 | 0.686 | trans-9-Octadecenoic acid, pentyl ester | 1000405-19-1 |
| 4 | 56.9995 | 0.109 | This compound | 020681-51-0 |
| 5 | 60.9195 | 4.323 | Palmitoleic acid | 000373-49-9 |
| 6 | 62.3116 | 0.6729 | 10-Undecenoyl chloride | 038460-95-6 |
| 7 | 90.3374 | 92.8309 | Heptasiloxane, 1,1,3,3,5,5,7,7,9,9,11,11,13,13-tetradecamethyl- | 019095-23-9 |
Source: Adapted from Owolabi et al., 2018. d-nb.info
Metabolic Pathways and Environmental Fate of Methyl Cyclohexanepropionate
In Vivo Biotransformation Mechanisms
In mammalian systems, methyl cyclohexanepropionate undergoes a predictable metabolic pathway typical for simple alkyl esters. The process begins with hydrolysis, followed by the degradation of the resulting acid moiety.
The initial and primary metabolic step for this compound in mammals is the hydrolytic cleavage of its ester bond. inchem.orgindustrialchemicals.gov.au This reaction is catalyzed by various ubiquitously distributed hydrolase enzymes, such as carboxylesterases, which are abundant in tissues like the liver. nih.gov This enzymatic hydrolysis splits the molecule into its constituent parts: methanol (B129727) and cyclohexanepropionic acid. inchem.orgindustrialchemicals.gov.au The ester linkage is readily attacked, leading to rapid conversion in the body. industrialchemicals.gov.au This process is a common detoxification pathway for many xenobiotic esters, transforming them into more polar molecules for subsequent metabolism and excretion. inchem.orgnih.gov
Following hydrolysis, the resulting cyclohexanepropionic acid undergoes further degradation. The primary mechanism for the breakdown of the propionic acid side chain is beta-oxidation. inchem.orgfemaflavor.org This metabolic process involves the sequential shortening of the alkyl chain. In the case of cyclohexanepropionic acid, beta-oxidation leads to the formation of cyclohexanecarboxylic acid. femaflavor.org Research on structurally similar compounds like cyclohexaneacetic acid and cyclohexanebutyrate by Arthrobacter species also demonstrates the central role of a beta-oxidation cycle in the degradation of the alkyl side chain attached to a cyclohexane (B81311) ring. nih.govasm.org While some cyclohexane derivatives can be aromatized to benzoic acid, studies have shown that cyclohexanepropionic acid itself does not undergo this aromatization process directly. chemfaces.com
Table 1: Key Steps in the Beta-Oxidation of Cyclohexylpropionic Acid
| Step | Metabolite | Description |
| Initial Substrate | Cyclohexanepropionic Acid | The product of this compound hydrolysis. |
| Beta-Oxidation | Cyclohexaneacetic Acid | The propionic acid side chain is shortened by two carbon atoms. |
| Final Acid Product | Cyclohexanecarboxylic Acid | Further oxidation leads to the carboxylic acid derivative of the cyclohexane ring. femaflavor.org |
After the initial metabolic transformations, the resulting metabolites, primarily cyclohexanecarboxylic acid and its precursors, are prepared for excretion through conjugation reactions. inchem.org These conjugation pathways increase the water solubility of the metabolites, facilitating their removal from the body via urine. nih.gov The principal conjugation reactions for these types of acid metabolites are with glucuronic acid and the amino acid glycine (B1666218). inchem.orgchemfaces.com For example, cyclohexanecarboxylic acid can be conjugated with glycine to form N-cyclohexanoylglycine (hippuric acid analog), which is then excreted. inchem.orgchemfaces.com Similarly, glucuronide conjugates of the hydroxylated metabolites of related cyclohexane compounds have been identified as major urinary metabolites. nih.gov
Microbial Degradation and Environmental Biodegradation
In the environment, this compound and its metabolites are subject to microbial degradation, which is a critical process for their removal from soil and water.
Bacteria, particularly soil bacteria like Arthrobacter species, are capable of utilizing cyclohexane derivatives as a source of carbon. nih.govasm.org Studies on Arthrobacter sp. strain CA1, which can grow on cyclohexaneacetate and cyclohexanebutyrate, have elucidated a detailed metabolic pathway. nih.govasm.org The degradation is initiated by the formation of a coenzyme A (CoA) ester, followed by a beta-oxidation cycle. nih.gov This pathway involves several key enzymes that are induced during growth on these alicyclic acids. asm.org The metabolism of these compounds is often linked to the degradation pathways of aromatic compounds. nih.gov For instance, the degradation of cyclohexanecarboxylic acid in some aerobic bacteria proceeds through the formation of 4-hydroxybenzoate, which then enters the β-ketoadipate pathway. nih.gov
Table 2: Enzymes Involved in Cyclohexanealkanoic Acid Degradation by Arthrobacter sp. nih.gov
| Enzyme | Function | Substrate(s) |
| Acyl-CoA Synthetase | Activation of the acid | Cyclohexaneacetate |
| Acyl-CoA Dehydrogenase | First dehydrogenation step in beta-oxidation | Cyclohexaneacetyl-CoA |
| (1-hydroxycyclohexan-1-yl)acetyl-CoA lyase | Cleavage of the side chain | (1-hydroxycyclohexan-1-yl)acetyl-CoA |
| Cyclohexanone Oxygenase | Ring-oxygen insertion (Baeyer-Villiger oxidation) | Cyclohexanone |
The biodegradation of this compound and related cyclohexane compounds can occur under both aerobic and anaerobic conditions, involving different microbial communities and metabolic strategies. asm.orgresearchgate.net
Aerobic Degradation: In the presence of oxygen, the aerobic biodegradation of cyclohexane derivatives is typically initiated by monooxygenase enzymes. researchgate.netnih.gov These enzymes introduce a hydroxyl group onto the cyclohexane ring, forming an alcohol (e.g., cyclohexanol (B46403) from cyclohexane), which is then oxidized to a ketone (cyclohexanone). nih.gov The ring is subsequently cleaved through lactonization, a process often carried out by a consortium of microorganisms. researchgate.net The resulting aliphatic dicarboxylic acid can then be fully mineralized through central metabolic pathways. nih.gov Studies have also shown that bacteria like Roseovarius can degrade methylcyclohexane (B89554) through both lactone formation and aromatization pathways. nih.gov
Anaerobic Degradation: Under anaerobic conditions, the initial activation of the stable cyclohexane ring is more challenging. For cyclohexane, a common activation mechanism is the addition to fumarate (B1241708), yielding a cycloalkylsuccinate derivative. nih.govfrontiersin.org This reaction is catalyzed by a glycyl radical enzyme. nih.gov This pathway has been observed in sulfate-reducing and nitrate-reducing bacteria. frontiersin.org The photosynthetic bacterium Rhodopseudomonas palustris has been shown to utilize cyclohexanepropionate as a growth substrate under both anaerobic and aerobic conditions, highlighting the metabolic versatility of some microbes in degrading these compounds. asm.org
Table 3: Comparison of Aerobic and Anaerobic Biodegradation of Cyclohexane Derivatives
| Feature | Aerobic Pathway | Anaerobic Pathway |
| Oxygen Requirement | Required | Occurs in the absence of oxygen |
| Initial Activation | Monooxygenation (hydroxylation) researchgate.netnih.gov | Addition to fumarate nih.govfrontiersin.org |
| Key Intermediate | Cyclohexanone, Caprolactone nih.gov | Cyclohexylsuccinate frontiersin.org |
| Typical Microorganisms | Pseudomonas, Arthrobacter, Roseovarius nih.govnih.gov | Sulfate-reducing bacteria, Rhodopseudomonas palustris asm.orgfrontiersin.org |
Advanced Analytical Chemistry Techniques for Methyl Cyclohexanepropionate Characterization
Chromatographic and Spectrometric Methodologies
The precise characterization of Methyl cyclohexanepropionate relies on a suite of advanced analytical techniques. These methods provide both qualitative and quantitative data, as well as detailed structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. youtube.commdpi.com In this method, the sample is first vaporized and introduced into a gas chromatograph, where it is separated based on its boiling point and affinity for a stationary phase within a capillary column. youtube.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. youtube.com
For qualitative analysis, the retention time of this compound in the GC column is compared to that of a known standard. The identity is then confirmed by matching the obtained mass spectrum with a reference spectrum from a database. youtube.com Quantitative analysis is achieved by creating a calibration curve from standards of known concentrations. youtube.com The area under the chromatographic peak corresponding to this compound in an unknown sample is then used to determine its concentration. youtube.com This method is highly sensitive and specific, making it suitable for detecting and quantifying trace levels of the compound in complex mixtures. youtube.com
Table 1: GC-MS Parameters for Hypothetical Analysis of this compound
| Parameter | Value |
|---|---|
| GC Column | 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | 60°C (1 min hold), ramp to 240°C at 10°C/min |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | 35-450 amu |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Complex Mixture Analysis
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is an essential technique for the analysis of less volatile or thermally unstable compounds that are not suitable for GC-MS. ajprd.comthermofisher.com This method combines the high separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. ajprd.com In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation of components is based on their differential partitioning between the two phases. nih.gov
For the analysis of complex mixtures containing this compound, HPLC-MS is particularly valuable. ajprd.com It allows for the separation of the target analyte from a multitude of other components in the matrix. ajprd.comnih.gov Following separation by HPLC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS, which generates ions from the sample molecules without significant fragmentation. sigmaaldrich.com The mass spectrometer then analyzes these ions to provide information on the molecular weight and structure of the compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules like this compound. slideshare.netcore.ac.ukresearchgate.net This technique is based on the magnetic properties of atomic nuclei. slideshare.net When placed in a strong magnetic field, certain nuclei can absorb electromagnetic radiation at specific frequencies. The resulting NMR spectrum provides a wealth of information about the molecular structure, including the number and types of atoms, and how they are connected. slideshare.net
For this compound, ¹H NMR spectroscopy would reveal the different types of protons present in the molecule and their chemical environments. The chemical shift, integration, and splitting patterns of the signals provide detailed information about the connectivity of the protons. ¹³C NMR spectroscopy complements this by providing information about the carbon skeleton of the molecule. mdpi.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the complete bonding network and unambiguously confirm the structure of this compound. core.ac.uk
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) |
|---|---|
| -O-CH₃ | ~3.6 |
| -CH₂-COO- | ~2.3 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. study.comfiveable.me It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. fiveable.me The resulting IR spectrum shows absorption bands at characteristic wavenumbers for different functional groups. fiveable.meoregonstate.edu
In the IR spectrum of this compound, the most prominent absorption band would be due to the stretching vibration of the carbonyl group (C=O) of the ester, which typically appears in the region of 1735-1750 cm⁻¹. Other characteristic absorptions would include the C-O stretching of the ester group around 1160-1210 cm⁻¹ and the C-H stretching vibrations of the cyclohexyl and alkyl groups in the 2850-3000 cm⁻¹ region. fiveable.medocbrown.info The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the absence of a hydroxyl group. fiveable.me
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Ester | C=O stretch | 1735 - 1750 |
| Ester | C-O stretch | 1160 - 1210 |
Application of Chemometrics in Analytical Research
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. researchgate.net In the context of analyzing this compound, chemometrics can be applied to the large and complex datasets generated by the analytical techniques described above.
Multivariate Data Analysis for Complex Sample Matrices
When analyzing complex samples containing this compound, the resulting data from techniques like GC-MS and HPLC-MS can be very large and difficult to interpret visually. Multivariate data analysis methods are employed to handle this complexity. quadram.ac.uk Techniques such as Principal Component Analysis (PCA) can be used to reduce the dimensionality of the data and identify patterns or groupings within the samples. researchgate.net
For quantitative analysis in complex matrices, multivariate calibration methods like Partial Least Squares (PLS) regression can be used. mdpi.com PLS can build a predictive model that correlates the spectral or chromatographic data with the concentration of this compound, even in the presence of interfering compounds. mdpi.com These chemometric approaches enhance the accuracy and reliability of the analytical results and allow for a more comprehensive understanding of the chemical system under investigation. mdpi.com
Development of Predictive Analytical Models
Predictive analytical models, particularly Quantitative Structure-Property Relationship (QSPR) models, are powerful tools in analytical chemistry for estimating the properties and behavior of chemical compounds, including this compound. These models establish a mathematical relationship between the structural properties of a molecule and a specific property of interest, such as its retention time in chromatography or its response in a detector.
The development of a robust QSPR model involves several key stages. Initially, a dataset of compounds with known properties is compiled. Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are then calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, or quantum-chemical. Through statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms, a correlation is established between the molecular descriptors and the experimental property. The predictive power of the resulting model is then rigorously evaluated through internal and external validation techniques to ensure its accuracy and reliability for unknown compounds.
For a compound like this compound, QSPR models can be particularly useful for predicting its gas chromatographic retention index. The retention index is a crucial parameter for the identification of volatile and semi-volatile compounds. By developing a QSPR model based on a dataset of structurally similar esters and cycloalkane derivatives, the retention index of this compound on various chromatographic columns can be predicted with a reasonable degree of accuracy. This predictive capability can significantly reduce the need for extensive experimental work and aid in the tentative identification of the compound in complex mixtures.
Table 1: Hypothetical Data for a QSPR Model Predicting Gas Chromatographic Retention Index
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP | Predicted Retention Index | Experimental Retention Index |
| Methyl Cyclohexanecarboxylate | 142.20 | 183 | 2.3 | 1150 | 1155 |
| Ethyl Cyclohexanepropionate | 184.28 | 225 | 3.6 | 1320 | 1325 |
| This compound | 170.25 | 212 | 3.1 | 1245 | 1250 |
| Propyl Cyclohexanecarboxylate | 170.25 | 205 | 3.3 | 1280 | 1288 |
Innovations in Sample Preparation and Separation
Effective sample preparation and separation are critical for the accurate analysis of this compound, especially when it is present at trace levels in complex matrices. Recent innovations in these areas have focused on improving sensitivity, reducing sample volume, and increasing throughput.
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for the trace analysis of volatile and semi-volatile compounds like this compound. The technique involves the exposure of a fused-silica fiber coated with a stationary phase to the sample or its headspace. Analytes partition from the sample matrix onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.
The choice of fiber coating is crucial for the efficient extraction of the target analyte. For a compound with the characteristics of this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a suitable choice due to its ability to adsorb a wide range of analytes with varying polarities and molecular weights. Optimization of extraction parameters such as extraction time, temperature, and sample agitation is essential to achieve high sensitivity and reproducibility.
Liquid-Liquid Extraction (LLE) is a conventional yet effective technique for isolating analytes from a sample matrix. The optimization of LLE for the analysis of this compound involves the careful selection of an appropriate extraction solvent. Key properties to consider in a solvent are its immiscibility with the sample matrix (typically aqueous), a high affinity for the target analyte, low toxicity, and a suitable boiling point for easy removal.
For a moderately polar compound like this compound, solvents such as ethyl acetate or a mixture of hexane and diethyl ether could be effective. economysolutions.inchromatographyonline.com The efficiency of the extraction can be further enhanced by adjusting the pH of the aqueous phase to suppress the ionization of any acidic or basic impurities and by the addition of salt to increase the ionic strength of the aqueous phase, which can drive the analyte into the organic phase. elementlabsolutions.com
Table 2: Comparison of Solvents for Liquid-Liquid Extraction of Moderately Polar Esters
| Solvent | Polarity Index | Boiling Point (°C) | Advantages | Disadvantages |
| Hexane | 0.1 | 69 | Good for non-polar compounds, immiscible with water. | Low efficiency for moderately polar compounds. |
| Diethyl Ether | 2.8 | 35 | Good solvency for a range of compounds. | Highly volatile and flammable. |
| Dichloromethane | 3.1 | 40 | Excellent solvency. | Toxic and environmentally hazardous. |
| Ethyl Acetate | 4.4 | 77 | Low toxicity, good solvency for esters. | Moderately soluble in water. |
Microfluidic devices, also known as lab-on-a-chip systems, offer significant advantages for chemical analysis, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. nih.govnih.gov The integration of sample preparation techniques like LLE or SPME with microfluidic devices can lead to enhanced sensitivity and automation. rsc.orgnih.gov
In the context of this compound analysis, a microfluidic device could be designed to perform automated LLE, where the sample and an extraction solvent are continuously mixed in microchannels, allowing for rapid and efficient mass transfer of the analyte into the organic phase. The small dimensions of the channels lead to a high surface-area-to-volume ratio, which accelerates the extraction process. The extracted analyte can then be directly introduced into a detection system, such as a mass spectrometer, providing a seamless and highly sensitive analytical workflow. nih.gov
Advancements in Green Analytical Chemistry
Green analytical chemistry aims to develop analytical methods that are more environmentally friendly by reducing or eliminating the use of hazardous substances, minimizing waste generation, and lowering energy consumption. neuroquantology.com
The development of miniaturized and automated analytical systems is a cornerstone of green analytical chemistry. researchgate.netrsc.org These systems inherently use smaller volumes of samples and reagents, which directly translates to a reduction in waste. researchgate.net Automation also improves the efficiency and reproducibility of analytical methods, reducing the need for repeat analyses and further minimizing resource consumption. nih.govnih.gov
For the analysis of this compound, the use of automated SPME coupled with GC-MS is an excellent example of a green analytical approach. This system eliminates the need for organic solvents in the extraction step and automates the entire process from sample preparation to analysis, leading to a more sustainable and efficient workflow. Similarly, the integration of microfluidic devices for sample preparation and analysis aligns with the principles of green chemistry by significantly reducing the scale of the analytical operation. researchgate.netelsevier.com
Compound Information
2 Strategies for Reduced Solvent Consumption and Waste Generation
In alignment with the principles of Green Analytical Chemistry (GAC), modern analytical workflows for the characterization of Methyl cyclohexanepropionate increasingly focus on minimizing environmental impact. scispace.commostwiedzy.pl Key strategies involve reducing the volume of hazardous solvents, decreasing energy consumption, and lowering waste generation without compromising analytical performance. scispace.com This is achieved primarily through the miniaturization of sample preparation techniques and the adoption of more efficient chromatographic methods.
1 Miniaturized and Solvent-Free Sample Preparation
Traditional sample preparation methods, such as liquid-liquid extraction (LLE) or Soxhlet extraction, are often characterized by the use of large quantities of organic solvents and lengthy extraction times. scispace.comresearchgate.net In contrast, modern microextraction techniques significantly reduce or eliminate the need for solvents, making them inherently greener. semanticscholar.org
Headspace Solid-Phase Microextraction (HS-SPME): For a volatile compound like this compound, HS-SPME is a highly effective and environmentally friendly sample preparation method. mdpi.commdpi.com This technique utilizes a coated fiber that is exposed to the headspace (the gas phase) above the sample. mdpi.com Volatile analytes, like the target ester, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. mdpi.com The fiber is subsequently transferred directly to the gas chromatograph's injection port for thermal desorption and analysis.
The primary advantages of HS-SPME include:
Solvent-Free Operation : The technique is convenient, easy to use, and eliminates the need for organic extraction solvents, thus preventing the generation of hazardous liquid waste. mdpi.commdpi.com
Simplified Workflow : It reduces sample handling and preparation time significantly. mdpi.com
High Sensitivity : By concentrating analytes from the headspace, SPME can achieve low detection limits. mdpi.com
Stir Bar Sorptive Extraction (SBSE): Another powerful miniaturized technique is SBSE, which can also be performed in headspace mode (HS-SBSE). mostwiedzy.pl This method uses a small magnetic stir bar coated with a sorbent material, typically polydimethylsiloxane (PDMS). The bar is suspended in the headspace above the sample, where it adsorbs volatile compounds. mostwiedzy.pl Research comparing various extraction methods has shown that headspace sorptive techniques are particularly well-suited for the analysis of esters and aldehydes. researchgate.netnih.gov Like SPME, the analytes are then thermally desorbed for GC analysis. mostwiedzy.pl
The following table provides a comparative overview of traditional versus modern microextraction techniques applicable to the analysis of volatile esters.
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Liquid-Liquid Extraction (LLE) | Headspace SPME (HS-SPME) | Headspace SBSE (HS-SBSE) |
|---|---|---|---|
| Solvent Volume | High (e.g., >50 mL per sample) | None | None |
| Extraction Time | 30 - 60 minutes | 15 - 30 minutes | 30 - 90 minutes |
| Waste Generation | High volume of organic solvent waste | Minimal (disposable fibers) | Minimal (reusable stir bars) |
| Automation | Difficult | Easily automated | Easily automated |
| Suitability for Esters | Moderate | High | Very High nih.gov |
2 Advanced Chromatographic Techniques
Beyond sample preparation, innovations in gas chromatography itself offer significant opportunities to reduce consumption and waste.
Fast Gas Chromatography (Fast GC): Fast GC is a technique designed to decrease analysis time by 3 to 10 times compared to conventional GC, while maintaining necessary analytical resolution. mega.mi.itsigmaaldrich.com This is achieved by manipulating several key parameters, including the use of shorter, narrow-bore capillary columns (e.g., 10m length x 0.10mm internal diameter), faster oven temperature ramp rates, and higher carrier gas linear velocities. mega.mi.itsigmaaldrich.com
The table below contrasts the typical parameters of conventional GC with those of Fast GC.
Table 2: Comparison of Conventional GC vs. Fast GC Parameters
| Parameter | Conventional GC | Fast GC | Green Advantage of Fast GC |
|---|---|---|---|
| Column Dimensions (L x I.D.) | 25-50m x 0.25-0.32mm | 5-10m x 0.05-0.10mm mega.mi.it | Less material required for column manufacturing. |
| Analysis Time | 20 - 60 min mega.mi.it | 1 - 10 min mega.mi.it | Reduced energy and carrier gas consumption. sigmaaldrich.com |
| Oven Temperature Rate | 1 - 15°C/min mega.mi.it | 15 - 60°C/min mega.mi.it | Shorter oven operation saves electricity. |
| Carrier Gas Flow | ~0.8-2 mL/min | ~0.5 mL/min mega.mi.it | Lower consumption of non-renewable gases like Helium. |
By implementing these green analytical strategies, the characterization of this compound can be performed more sustainably, aligning modern chemical analysis with environmental stewardship.
Mechanistic Understanding of Metabolite-Induced Toxicity
The toxicological profile of certain fragrance ingredients, such as this compound and its analogues, is often linked not to the parent compound itself but to the metabolites formed within the body. Understanding the metabolic pathways and the reactivity of these metabolites is crucial for assessing their potential for adverse effects.
Formation and Reactivity of Allyl Alcohol and Acrolein from Related Allyl Esters
The toxicity associated with allyl esters is primarily linked to their metabolic conversion into allyl alcohol and subsequently into acrolein. nih.govindustrialchemicals.gov.au This metabolic relationship involves enzymatic processes where the parent ester is hydrolyzed, initiating a cascade that produces more reactive and toxic compounds. nih.gov
Upon ingestion or absorption, allyl esters are rapidly hydrolyzed by carboxyl esterases present in various tissues, including the stomach, liver, and blood, to yield allyl alcohol and the corresponding carboxylic acid. nih.govindustrialchemicals.gov.au The liberated allyl alcohol is then oxidized, predominantly by the enzyme alcohol dehydrogenase (ADH) in the liver, to form acrolein, a highly reactive α,β-unsaturated aldehyde. nih.govindustrialchemicals.gov.auinchem.org Acrolein can undergo further oxidation by aldehyde dehydrogenase (ALDH) to the less toxic acrylic acid or be detoxified through conjugation with glutathione. nih.gov
The significant toxicity of these esters stems from acrolein, which is considerably more acutely toxic than its precursors, allyl alcohol or the original allyl ester. nih.gov Acrolein's high reactivity allows it to react with cellular macromolecules, leading to cellular damage. nih.gov Studies have shown that the hepatotoxicity of allyl esters is directly related to this metabolic pathway. nih.govnih.gov Pharmacological inhibition of the key enzymes in this pathway, carboxylesterase or alcohol dehydrogenase, has been shown to reduce the liver toxicity caused by allyl esters, confirming that the toxicity is mediated by the formation of acrolein. nih.govinchem.org
The conversion process can be summarized as follows:
Step 1: Hydrolysis
Allyl Ester + H₂O --(Carboxylesterase)--> Allyl Alcohol + Carboxylic Acid nih.govindustrialchemicals.gov.au
Step 2: Oxidation
Allyl Alcohol --(Alcohol Dehydrogenase)--> Acrolein nih.govinchem.org
Step 3: Detoxification/Further Oxidation
Acrolein --(Aldehyde Dehydrogenase)--> Acrylic Acid nih.gov
Acrolein + Glutathione --> Glutathione Conjugate nih.gov
An alternative, minor metabolic pathway involves the microsomal oxidation of allyl alcohol to form glycidol, which can then be converted to glycerol. industrialchemicals.gov.auinchem.org However, the primary driver of toxicity is the formation of acrolein. nih.govinchem.org
Hepatic Metabolism and Potential for Organ-Specific Effects
The liver is a primary target organ for the toxicity of allyl esters due to its central role in metabolism. industrialchemicals.gov.aulibretexts.org It has a rich blood supply and contains high concentrations of the enzymes responsible for metabolizing these compounds, including esterases and alcohol dehydrogenase. libretexts.org Consequently, following systemic exposure, a significant portion of an allyl ester is metabolized in the liver. industrialchemicals.gov.au
The rapid hydrolysis of allyl esters to allyl alcohol, followed by its oxidation to the highly toxic acrolein, occurs predominantly in the liver. industrialchemicals.gov.auindustrialchemicals.gov.au This localized generation of a reactive metabolite can lead to organ-specific effects, primarily hepatotoxicity. industrialchemicals.gov.aulibretexts.orgtaylorandfrancis.com The resulting liver damage is often characterized by necrosis (cell death), particularly in the periportal region of the liver lobule, which is the area first exposed to blood-borne substances absorbed from the gastrointestinal tract. industrialchemicals.gov.auinchem.org
The susceptibility of the liver to these compounds is supported by several lines of evidence:
High Metabolic Activity: The liver's high concentration of esterases and alcohol dehydrogenase facilitates the rapid conversion of allyl esters to acrolein. nih.govindustrialchemicals.gov.au
Observed Pathologies: Repeated-dose toxicity studies in animal models consistently show that the liver is a primary site affected by allyl esters, with observed effects including cholangiofibrosis, hydropic degeneration, and necrosis. industrialchemicals.gov.auindustrialchemicals.gov.au
Mechanistic Studies: Research has demonstrated that the hepatotoxicity correlates with the rate of hydrolysis to allyl alcohol and the subsequent formation of acrolein. inchem.orgresearchgate.net
While the liver is the main target, other organs may also be affected. For instance, studies have noted effects on the hematopoietic system (blood-forming tissues) and the stomach following treatment with allyl esters. industrialchemicals.gov.au The kidney is another organ susceptible to toxicants due to the high volume of blood it filters, which can lead to the concentration of toxins in kidney tubules. libretexts.org However, for allyl esters, hepatotoxicity is the most prominent organ-specific effect documented. industrialchemicals.gov.autaylorandfrancis.com
Enzymatic Hydrolysis Rates and Their Correlation with Systemic Exposure
The rate at which an ester is hydrolyzed by enzymes is a critical factor determining its systemic exposure and potential toxicity. researchgate.net Esterases, a group of hydrolase enzymes, are widely distributed throughout the body and are responsible for cleaving ester bonds, a process that can lead to either detoxification or the activation of a compound into a more toxic metabolite. nih.govnih.gov
For compounds like allyl esters, rapid hydrolysis in the liver is directly linked to hepatotoxicity, as it liberates allyl alcohol for conversion into acrolein. industrialchemicals.gov.auinchem.org The rate of this enzymatic hydrolysis can be influenced by the chemical structure of the ester. researchgate.netresearchgate.net For example, the hepatotoxicity of several allyl esters has been shown to correlate with their rate of hydrolysis. inchem.org
Key factors influencing enzymatic hydrolysis rates include:
Chain Length: In some series of esters, the rate of hydrolysis increases from methyl to n-butyl esters and then decreases. researchgate.net
Steric Hindrance: The presence of large chemical groups near the ester bond can slow down the rate of hydrolysis. researchgate.net
Structural Complexity: Allyl esters with saturated straight alkyl carboxylic acid moieties are thought to have similar hydrolysis rates, while those with more complex structures may have different and less predictable rates. researchgate.net
This relationship between hydrolysis rate and toxicity forms the basis for category approaches in predicting the effects of untested esters. researchgate.net If the rate of metabolism is not sufficiently rapid, the parent ester may persist in the body, leading to different toxicological outcomes compared to when it is quickly converted to its metabolites. researchgate.net In fish, for instance, significant in vivo hydrolysis leads to greater toxicity of esters than would be expected from their properties as nonpolar narcotics, because the continuous breakdown of the parent compound allows for greater uptake of the substance from the environment. researchgate.net
| Factor | Impact on Hydrolysis Rate | Consequence for Systemic Exposure & Toxicity |
|---|---|---|
| High Esterase Activity (e.g., in the liver) | Increases rate of hydrolysis | Decreases systemic exposure to the parent ester but increases local concentration of metabolites (e.g., allyl alcohol, acrolein), potentially leading to organ-specific toxicity. industrialchemicals.gov.auinchem.org |
| Structural Features (e.g., steric hindrance near the ester bond) | Decreases rate of hydrolysis | Increases systemic exposure to the parent ester, potentially altering the toxicological profile. researchgate.net |
| Structural Features (e.g., optimal chain length) | Increases rate of hydrolysis | Favors rapid metabolism, potentially increasing the risk of metabolite-induced toxicity. researchgate.net |
In Vitro and In Vivo Mechanistic Toxicological Studies
To investigate the potential adverse effects of chemical compounds, a variety of in vitro (in a controlled environment outside a living organism) and in vivo (in a living organism) studies are conducted. These studies help to elucidate the cellular and molecular mechanisms of toxicity and assess risks such as skin sensitization and genetic damage.
Cellular and Molecular Mechanisms of Skin Irritation and Sensitization (e.g., for allyl cyclohexanepropionate)
Skin sensitization, also known as allergic contact dermatitis, is an immune response triggered by chemicals that come into contact with the skin. nih.gov It is distinct from skin irritation, which is a direct localized inflammatory reaction. Sensitization is a T-cell-mediated immune response that occurs after initial exposure to a chemical allergen, or hapten. nih.govaopwiki.org
The molecular initiating event for skin sensitization is the covalent binding of the chemically reactive hapten to skin proteins. aopwiki.org This process, known as haptenation, forms a hapten-protein complex that is recognized as foreign by the body's immune system. aopwiki.org
The key cellular and molecular events in skin sensitization include:
Haptenation: Small, reactive chemicals (haptens) penetrate the outer layer of the skin and covalently bind to endogenous skin proteins. nih.govaopwiki.org
Keratinocyte Activation: The hapten-protein complexes, along with the haptens themselves, can activate keratinocytes (the main cells of the epidermis). This activation leads to the production and release of inflammatory mediators like cytokines (e.g., IL-1) and chemokines. aopwiki.orgnih.gov
Dendritic Cell Activation and Migration: Langerhans cells and other dendritic cells in the skin recognize and internalize the hapten-protein complexes. aopwiki.orgnih.gov Triggered by signals from activated keratinocytes, these dendritic cells mature and migrate from the epidermis to the local lymph nodes. aopwiki.org
T-Cell Priming and Proliferation: In the lymph nodes, the mature dendritic cells present the haptenated protein fragments to naive T-lymphocytes (T-cells). This interaction activates the T-cells, causing them to proliferate and differentiate into memory T-cells that are specific to that allergen. aopwiki.org
Upon subsequent exposure to the same chemical, these memory T-cells recognize the allergen, leading to a more rapid and robust inflammatory response that characterizes allergic contact dermatitis. nih.gov For some fragrance ingredients, it is not the original compound but its oxidation products that are the actual sensitizers. For example, some odorant terpenes are weak sensitizers, but their allylic hydroperoxide autoxidation products are classified as strong sensitizers. nih.gov Studies on allyl cyclohexanepropionate have shown it was not a skin sensitizer (B1316253) in human maximization tests when tested at a 4% concentration. industrialchemicals.gov.au
Genotoxicity and Mutagenicity Assessment Methodologies (e.g., in vivo Comet assay, micronucleus assay)
Genotoxicity assessment evaluates the potential of chemical substances to damage genetic material (DNA). Such damage can lead to mutations (mutagenicity) and potentially cancer. A standard battery of tests is used to screen for these effects, often starting with in vitro assays and followed by in vivo studies if positive results are found. nih.gov Two important in vivo assays are the Comet assay and the micronucleus assay.
In Vivo Comet Assay (Single Cell Gel Electrophoresis)
The in vivo Comet assay is a sensitive method used to detect DNA strand breaks in individual cells. nih.govcriver.com It can be applied to virtually any tissue from animals exposed to a test substance, making it valuable for assessing local genotoxicity in specific organs like the liver or at the site of contact. nih.govoup.com
The basic principle of the Comet assay is as follows:
Cell Isolation: Cells are isolated from the tissues of interest of treated animals. frontiersin.org
Embedding and Lysis: The isolated cells are embedded in agarose (B213101) on a microscope slide and then lysed with detergents and high salt to remove membranes and proteins, leaving the DNA as a nucleoid. frontiersin.org
Electrophoresis: The slides are placed in an alkaline (pH >13) electrophoresis solution, which unwinds the DNA. During electrophoresis, relaxed and broken DNA fragments migrate away from the nucleoid towards the anode, while intact DNA does not. frontiersin.org
Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. The resulting image resembles a "comet," with the intact DNA forming the head and the damaged, migrating DNA fragments forming the tail. The intensity of the DNA in the tail relative to the head reflects the amount of DNA damage. nih.govfrontiersin.org
A positive result in a well-conducted Comet assay indicates that the test substance is genotoxic in the tissue tested. oup.com It is particularly useful for following up on positive in vitro findings to understand the genotoxic potential in a whole organism, which includes metabolic processes. nih.govoup.com
In Vivo Micronucleus Assay
The in vivo micronucleus test is a reliable and widely used assay for assessing chromosomal damage. nih.govwikipedia.org It detects both clastogens (agents that cause breaks in chromosomes) and aneugens (agents that cause whole chromosomes to be lost or gained). criver.com The assay is most commonly performed on the bone marrow or peripheral blood erythrocytes (red blood cells) of rodents. wikipedia.org
The mechanism of micronuclei formation and detection involves:
Exposure: Animals are exposed to the test substance.
Cell Division and Damage: During cell division (mitosis), chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei after cell division are left behind in the cytoplasm. wikipedia.orgresearchgate.net
Micronucleus Formation: These lagging chromosomal elements are enclosed by a nuclear membrane, forming small, separate nuclei called micronuclei. wikipedia.orgresearchgate.net
Scoring: In young, polychromatic erythrocytes (which have expelled their main nucleus but may contain micronuclei), the presence of these micronuclei is scored using a microscope. An increase in the frequency of micronucleated cells in treated animals compared to controls indicates that the substance has induced chromosomal damage. wikipedia.org
The micronucleus assay is considered one of the most successful methods for identifying genotoxic carcinogens and is recommended by regulatory guidelines like the OECD. wikipedia.org Combining the in vivo Comet and micronucleus assays provides a comprehensive assessment of genotoxicity, as they measure two distinct endpoints: DNA strand breaks and chromosomal damage, respectively. nih.gov
| Assay | Endpoint Measured | Primary Application | Key Advantages |
|---|---|---|---|
| In Vivo Comet Assay | DNA strand breaks in single cells nih.gov | Detecting primary DNA damage in various tissues/organs, including site-of-contact and metabolically active organs like the liver. nih.govoup.com | High sensitivity; applicable to any tissue; detects low levels of DNA damage. nih.govoup.com |
| In Vivo Micronucleus Assay | Chromosomal damage (chromosome breaks or loss) wikipedia.orgcriver.com | Screening for clastogenic and aneugenic potential, typically in bone marrow or peripheral blood cells. wikipedia.org | Reliable and well-validated; easier to score than chromosomal aberration tests; detects both clastogens and aneugens. wikipedia.orgcriver.com |
Investigation of Cytotoxic Mechanisms of Related Cyclohexane (B81311) Derivatives
The cytotoxic mechanisms of various cyclohexane derivatives have been a subject of significant research, particularly in the context of anticancer activity. Studies indicate that a common pathway for cytotoxicity in these compounds is the induction of apoptosis, or programmed cell death. azjm.orgacs.org
For instance, a synthetic cyclohexene (B86901) derivative, MC-3129, was found to inhibit cell viability and induce apoptosis in human leukemia cells. azjm.org This process was linked to the dephosphorylation and mitochondrial translocation of cofilin. azjm.org Similarly, research on cyclohexane-1-carboxamide derivatives revealed that certain compounds in this class could induce apoptosis in the MCF-7 breast cancer cell line. orientjchem.org One potent derivative, compound 5i, not only triggered apoptosis but also caused cell cycle arrest at the G2/M phase. orientjchem.org
Napyradiomycins, a class of meroterpenoids containing a monoterpenoid cyclohexane ring, have also demonstrated significant growth inhibition against HCT-116 colon carcinoma cells by activating apoptosis. acs.org Furthermore, zeylenone, a natural polyoxygenated cyclohexene compound, and its analogues have shown robust anti-tumor activities against various cancers, including glioblastoma. frontiersin.orgnih.gov One derivative, referred to as CA, was found to significantly inhibit the malignant behaviors of glioblastoma cells and induce G0/G1 phase arrest in vitro. nih.gov
The cytotoxic potential of these derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a substance needed to inhibit a biological process by half.
Table 1: Cytotoxic Activity of Various Cyclohexane Derivatives Against Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Cyclohexene Derivative | Human breast cancer (MCF-7) | 10.2 | azjm.org |
| Cyclohexane-1-carboxamide (Compound 5i) | Human breast cancer (MCF-7) | 3.25 | orientjchem.org |
| Zeylenone Derivative (Compound CA) | Glioblastoma (GBM) | Lowest among series | nih.gov |
| Benzochromene Derivative (4-MC) | Human leukemia (K562) | 30 | nih.gov |
Structure-Activity Relationship (SAR) Modeling in Toxicology
Structure-Activity Relationship (SAR) is a fundamental concept in toxicology that links the chemical structure of a molecule to its biological activity. oup.comepa.gov The core premise is that the structure of a chemical inherently dictates its physicochemical properties, which in turn determine its interaction with biological systems and its resulting toxicological effects. oup.com SAR analysis allows toxicologists to identify specific structural features, sometimes called "toxicophores," that are responsible for a compound's adverse effects. researchgate.net
Both qualitative and quantitative modeling methods are employed to predict and characterize chemical toxicity. oup.comresearchgate.net This approach has become essential for screening large numbers of diverse chemicals for a wide array of toxicity endpoints, especially when resources are limited and there is a need to reduce animal testing. oup.com
Quantitative Structure-Activity Relationship (QSAR) models take this concept further by building mathematical relationships between the chemical structure and a specific biological activity. researchgate.net These models use molecular descriptors—numerical values representing the physicochemical or structural properties of the molecules—to quantitatively predict the potency or toxicity of new or untested compounds. nih.gov This makes QSAR a powerful tool for forecasting the properties of novel compounds and for designing safer chemicals with desired biological properties. researchgate.net
Predictive Models for Potential Adverse Biological Effects
Predictive toxicology leverages computational models to forecast the potential adverse effects of chemicals, thereby accelerating safety assessments and reducing the reliance on traditional animal testing. frontiersin.orggradientcorp.com These in silico methods analyze large datasets to build models that can predict the toxic effects of compounds with increasing speed and accuracy. azolifesciences.com
One major approach involves the use of machine learning algorithms to build classification models that describe the complex relationships between a chemical's structure and its biological activity. nih.gov Supervised learning is a common technique where models are trained on datasets containing chemical structures and their known toxicity values. azolifesciences.com Algorithms frequently used for toxicity prediction include:
Support Vector Machines (SVM)
Random Forests (RF)
Naïve Bayes (NB)
Neural Networks (NNET)
Extreme Gradient Boosting (XGboost) azolifesciences.comnih.gov
These models can integrate data from chemical structures and in vitro high-throughput screening assays to predict in vivo organ-level toxicity in humans. nih.gov Studies have shown that combining bioactivity and chemical structure data often yields more predictive models than using either type of data alone. nih.gov
Table 2: Common Machine Learning Algorithms in Predictive Toxicology
| Algorithm | Description | Application |
|---|---|---|
| Support Vector Machines (SVM) | A supervised learning model that finds a hyperplane that best separates data points into different classes. | Classifying compounds as toxic or non-toxic based on molecular descriptors. azolifesciences.com |
| Random Forests (RF) | An ensemble learning method that constructs multiple decision trees during training and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. | Predicting toxicity endpoints by combining the results of many decision trees to improve accuracy and control for overfitting. azolifesciences.comnih.gov |
| Neural Networks (NNET) | A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns. | Modeling complex, non-linear relationships between chemical structure and various toxicological outcomes. nih.govnih.gov |
Another advanced approach utilizes repositories of chemical property and toxicity data to build predictive relationships. researchgate.net These computational methods can help to understand the mechanisms by which chemicals cause harm and ultimately predict adverse effects on human health and the environment. researchgate.net
Read-Across Approaches for Toxicological Hazard Assessment
Read-across is a widely used data gap-filling technique in toxicological risk assessment. canada.ca It involves using experimental data from one or more structurally similar substances (known as analogues or source substances) to predict the properties and effects of a target substance that lacks specific data. canada.cacanada.ca This approach is founded on the principle that structurally similar chemicals are likely to have similar physicochemical properties, behave similarly in biological systems, and therefore exhibit similar toxic effects. canada.cacanada.ca
The read-across process is a critical tool for avoiding unnecessary animal testing and can be used to estimate a variety of endpoints, including toxicity, bioaccumulation, and degradation. canada.cacanada.ca The application of read-across can be qualitative (e.g., predicting whether an effect will occur) or quantitative (e.g., estimating a numerical value for a specific toxicity endpoint). canada.ca
Confidence in a read-across assessment depends on a robust justification of the similarity between the source and target chemicals. This includes not only structural similarity but also considerations of the chemicals' metabolic pathways. researchgate.net Modern frameworks for read-across, such as those developed by regulatory bodies like the U.S. Environmental Protection Agency (EPA), have advanced to include systematic reviews and the integration of New Approach Methodologies (NAMs), such as in vitro and in silico data, to strengthen the justification. epa.govaltex.org Any uncertainties regarding the suitability of the selected analogues must be clearly documented in the final assessment. canada.ca
A practical example of this approach is the assessment of methylcyclohexane (B89554), where data from its structural analogue, cyclohexane, was used to fulfill toxicological information requirements for several endpoints.
Table 3: Example of Read-Across Application
| Target Substance | Analogue (Source) Substance | Endpoints Assessed via Read-Across |
|---|---|---|
| Methylcyclohexane | Cyclohexane | Acute dermal toxicity, Skin sensitization, In vitro gene mutation in mammalian cells, Two-generation reproductive toxicity, Pre-natal developmental toxicity |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing methyl cyclohexanepropionate, and how can its structural integrity be validated experimentally?
- Methodological Answer : Synthesis typically involves esterification of cyclohexanepropionic acid with methanol under acid catalysis. Key steps include:
- Purification via fractional distillation or recrystallization.
- Structural validation using Fourier-transform infrared spectroscopy (FTIR) to confirm ester functional groups (C=O stretch at ~1740 cm⁻¹) and ¹H/¹³C NMR to verify substituent positions .
- Purity assessment via gas chromatography (GC) with flame ionization detection (FID) .
Q. Which analytical techniques are most reliable for quantifying this compound in mixed reaction products?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for separating volatile derivatives and identifying isomers based on retention times and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Suitable for non-volatile or thermally unstable byproducts. Use a C18 column with UV detection at 210–220 nm .
- Thin-Layer Chromatography (TLC) : Preliminary screening with silica gel plates and hexane:ethyl acetate (4:1) as the mobile phase .
Q. How should researchers handle discrepancies between theoretical and experimental yields in this compound synthesis?
- Methodological Answer :
- Controlled Replicates : Perform triplicate syntheses under identical conditions to assess reproducibility.
- Side-Reaction Analysis : Use GC-MS to identify unanticipated byproducts (e.g., dehydration products or transesterification derivatives) .
- Catalyst Optimization : Test alternative acid catalysts (e.g., p-toluenesulfonic acid vs. sulfuric acid) to improve efficiency .
Advanced Research Questions
Q. What mechanistic insights explain the competing pathways in acid-catalyzed reactions involving this compound derivatives?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Use variable-temperature NMR to monitor intermediate formation (e.g., carbocation rearrangements). For example, Zaitsev vs. anti-Zaitsev product ratios under different temperatures .
- Isotopic Labeling : Introduce deuterated reagents (e.g., D₂O) to trace proton transfer steps in dehydration or hydrolysis pathways .
- Computational Modeling : Apply density functional theory (DFT) to predict activation energies for competing pathways (e.g., E1 vs. E2 mechanisms) .
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. IR) when characterizing this compound analogs?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations and X-ray crystallography for absolute configuration determination .
- Solvent Effects : Test NMR in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to eliminate solvent-induced shifts .
- Impurity Profiling : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect trace contaminants affecting spectral clarity .
Q. What strategies optimize the stability of this compound under varying storage conditions for long-term studies?
- Methodological Answer :
- Accelerated Degradation Studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) while monitoring decomposition via GC or HPLC .
- Antioxidant Additives : Test stabilizers like butylated hydroxytoluene (BHT) at 0.01–0.1% w/w to inhibit oxidation .
- Packaging Trials : Compare amber glass vs. polymer containers under inert gas (N₂) to assess light/oxygen sensitivity .
Methodological Best Practices
Q. What experimental designs are recommended for studying this compound’s reactivity in multi-step organic syntheses?
- Methodological Answer :
- Modular Reaction Grids : Systematically vary substituents (e.g., alkyl vs. aryl groups) and catalysts to map structure-reactivity relationships .
- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation in real time .
- Collaborative Data Sharing : Adopt standardized reporting templates (e.g., electronic lab notebooks) for cross-institutional reproducibility .
Q. How should safety protocols be adapted for large-scale synthesis of this compound in academic labs?
- Methodological Answer :
- Hazard Assessment : Review Safety Data Sheets (SDS) for precursors (e.g., cyclohexanepropionic acid, brominated intermediates) and implement fume hoods/spill containment systems .
- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal .
- Emergency Procedures : Train personnel on first-aid measures for inhalation or dermal exposure (e.g., immediate rinsing and medical consultation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
